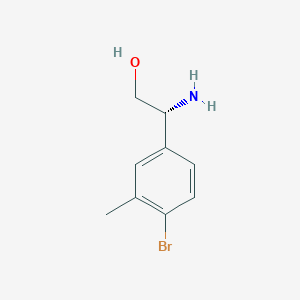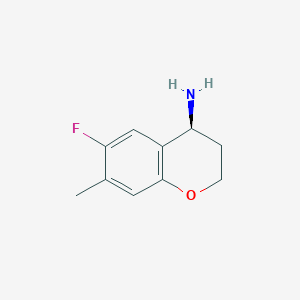
(S)-6-Fluoro-7-methylchroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Fluoro-7-methylchroman-4-amine is a chiral compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a methyl group on the chroman ring enhances its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-7-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(S)-6-Fluoro-7-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of thioethers or secondary amines.
科学的研究の応用
(S)-6-Fluoro-7-methylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-6-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target.
類似化合物との比較
Similar Compounds
6-Fluoro-7-methylchroman-4-amine: Lacks the chiral center.
6-Fluoro-7-methylchroman-4-ol: Contains a hydroxyl group instead of an amine.
7-Methylchroman-4-amine: Lacks the fluorine atom.
Uniqueness
(S)-6-Fluoro-7-methylchroman-4-amine is unique due to its chiral nature, which can lead to different biological activities compared to its achiral counterparts. The presence of both fluorine and methyl groups enhances its chemical stability and binding affinity to molecular targets, making it a valuable compound in research and development.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
(4S)-6-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChIキー |
CCLSQDJKHHUSKT-VIFPVBQESA-N |
異性体SMILES |
CC1=CC2=C(C=C1F)[C@H](CCO2)N |
正規SMILES |
CC1=CC2=C(C=C1F)C(CCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)
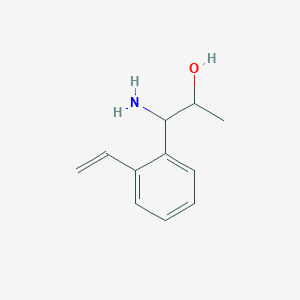
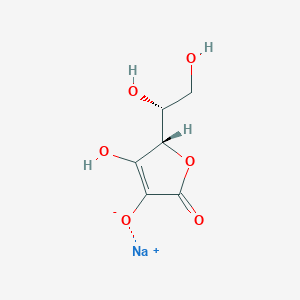
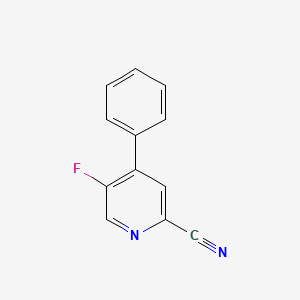
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)
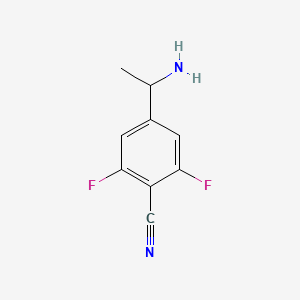
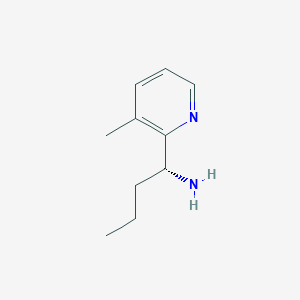
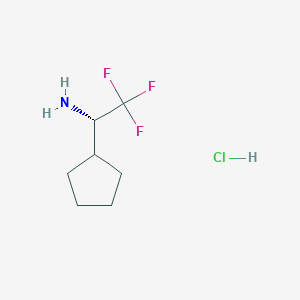
![tert-butyl (4aS,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate;oxalic acid](/img/structure/B15238061.png)
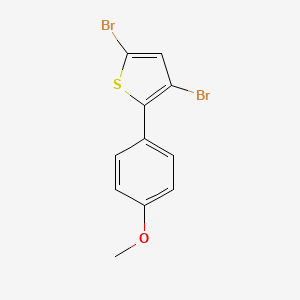
![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
